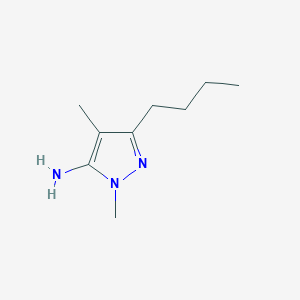

3-Butyl-1,4-dimethyl-1H-pyrazol-5-amine

Description

3-Butyl-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole class, characterized by a five-membered aromatic ring containing two nitrogen atoms. Its structure includes a butyl group at the 3-position and methyl groups at the 1- and 4-positions (Figure 1). Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their versatile reactivity and ability to interact with biological targets.

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

5-butyl-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-4-5-6-8-7(2)9(10)12(3)11-8/h4-6,10H2,1-3H3 |

InChI Key |

ILHNPFQTHHTNHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NN(C(=C1C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1,4-dimethyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the alkylation of pyrazole derivatives. For instance, starting with 3-methylpyrazole, the butylation can be carried out using butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-Butyl-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Butyl-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Table 1: Comparison of Pyrazol-5-amine Derivatives

Key Observations:

- Hydrophilicity vs. Lipophilicity: The ethoxyethyl group in 3-(2-Ethoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine introduces oxygen, increasing hydrophilicity relative to the butyl group, which may enhance solubility in polar solvents .

- Reactivity and Binding: The bromine atom in 3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine facilitates electrophilic substitution reactions, making it valuable in medicinal chemistry for covalent binding .

Functional Analogs with Butyl Substituents

Table 2: Comparison with Non-Pyrazole Butyl-Containing Compounds

Key Observations:

- Structural vs. Functional Similarity: While 3-Butyl-1(3H)-isobenzofuranone shares a butyl substituent, its isobenzofuranone core differs from pyrazole, leading to distinct electronic properties and biological targets.

- Biological Activity: Ligustilide, a phthalide derivative with a butylidene group, demonstrates anti-inflammatory and neuroprotective effects, suggesting that the butyl moiety in this compound may contribute to similar activities .

Research Findings and Implications

- Synthetic Accessibility: Pyrazol-5-amine derivatives are typically synthesized via condensation reactions, as seen in , where malononitrile or ethyl cyanoacetate are used to functionalize the pyrazole core .

- Biological Relevance: The bromophenyl and benzodioxin derivatives (Table 1) are prioritized in drug discovery for their enhanced binding to aromatic receptors, whereas the target compound’s simpler structure may favor metabolic stability .

- Gaps in Knowledge: Direct pharmacological data for this compound are sparse, necessitating further studies to explore its pharmacokinetics and toxicity.

Biological Activity

3-Butyl-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H14N4 |

| Molecular Weight | 182.23 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCN(C)C(C)N=C(N)N |

The biological activity of this compound is attributed to its interaction with various molecular targets. The pyrazole ring can interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. This compound has been studied for its ability to inhibit certain biological pathways associated with inflammation and cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Anticancer Properties

In recent studies, this compound has shown promise as an anticancer agent. It has been evaluated for its effects on various cancer cell lines, including breast and colon cancer.

Case Study: In Vitro Anticancer Activity

A study conducted on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HT29 | 30 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to significantly reduce the production of pro-inflammatory cytokines in macrophage cultures.

Table 3: Cytokine Production Inhibition

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 200 | 80 |

| IL-6 | 150 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.